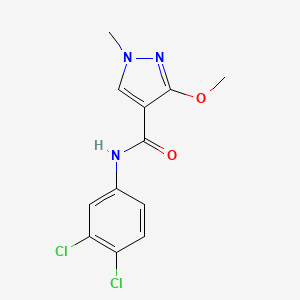

N-(3,4-dichlorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

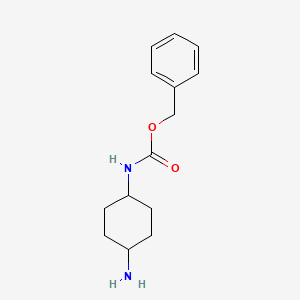

N-(3,4-dichlorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, commonly known as DCPM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCPM is a pyrazole derivative that has been extensively studied for its biochemical and physiological effects. In

Applications De Recherche Scientifique

Chemical Synthesis and Characterization

Research on similar pyrazole derivatives, such as the synthesis, spectral analysis, and X-ray crystal structure determination, provides insights into the chemical behavior and potential applications of N-(3,4-dichlorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide. Studies on compounds like 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide have demonstrated the importance of characterizing new compounds for their thermal stability, molecular geometry, electronic structures, and non-linear optical properties, which could have implications for the development of materials with specific optical characteristics (Kumara et al., 2018).

Molecular Interactions and Computational Modelling

Research on the molecular interactions of structurally related pyrazole derivatives with biological receptors can offer insights into the potential biological or pharmacological applications of this compound. For instance, studies on compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide have utilized computational methods to analyze conformational behavior and receptor binding, contributing to the development of novel pharmacophores and quantitative structure-activity relationship (QSAR) models (Shim et al., 2002).

Radiolabeling for Imaging and Study of Receptor Binding

Compounds such as N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide have been developed for potential use in positron emission tomography (PET) imaging to study cannabinoid CB1 receptors. Such research demonstrates the utility of pyrazole derivatives in the development of diagnostic tools and the study of receptor-ligand interactions in vivo, indicating possible research avenues for this compound (Katoch-Rouse & Horti, 2003).

Material Science and Corrosion Inhibition

Pyrazole derivatives have also been studied for their potential application in material science, such as corrosion inhibition. Compounds like (E)-5-amino-3-(4-methoxyphenyl)-N′-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-4-carbohydrazide have demonstrated significant efficiency in protecting mild steel in acidic environments, indicating that this compound could be explored for similar applications in corrosion protection (Paul et al., 2020).

Mécanisme D'action

Target of Action

N-(3,4-dichlorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, also known as DCMU, is a herbicide that primarily targets the photosystem II (PSII) in plants . PSII is a key component of the photosynthetic process, responsible for the initial conversion of light energy into chemical energy .

Mode of Action

DCMU inhibits photosynthesis by blocking the Q_B plastoquinone binding site of PSII, preventing the electron flow from PSII to plastoquinone . This interruption of the photosynthetic electron transport chain reduces the plant’s ability to convert light energy into chemical energy .

Biochemical Pathways

The primary biochemical pathway affected by DCMU is photosynthesis, specifically the light-dependent reactions that occur in PSII . By inhibiting electron transport, DCMU disrupts the production of ATP and NADPH, essential molecules for the light-independent reactions of photosynthesis . This disruption can lead to a decrease in the plant’s growth and productivity .

Result of Action

The primary result of DCMU’s action is the inhibition of photosynthesis, leading to a decrease in the plant’s ability to grow and reproduce . This makes DCMU an effective herbicide for controlling the growth of unwanted plants . In addition, DCMU has been found to modulate the expression of microRNA in human immune cells, leading to a specific pattern of gene expression and a diminished secretion of certain cytokines .

Action Environment

The efficacy and stability of DCMU can be influenced by various environmental factors. For instance, the pH of the soil can affect the solubility and mobility of DCMU, potentially impacting its absorption by plants. Additionally, environmental conditions such as temperature and sunlight exposure can influence the degradation rate of DCMU, affecting its persistence in the environment. It’s important to note that DCMU can have adverse effects on non-target organisms in the environment, highlighting the need for careful management and application of this herbicide .

Analyse Biochimique

Biochemical Properties

. It is known that similar compounds interact with various enzymes, proteins, and other biomolecules. For instance, compounds with a pyrazole ring have been found to interact with enzymes such as cytochrome P450, influencing their activity

Cellular Effects

The cellular effects of N-(3,4-dichlorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide are currently unknown. It is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, similar compounds have been shown to affect the expression of genes involved in photosynthesis

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Future in vitro or in vivo studies could provide valuable insights into these aspects .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses .

Transport and Distribution

Future studies could investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Propriétés

IUPAC Name |

N-(3,4-dichlorophenyl)-3-methoxy-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N3O2/c1-17-6-8(12(16-17)19-2)11(18)15-7-3-4-9(13)10(14)5-7/h3-6H,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRPBUVPVAILGEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(3-(trifluoromethyl)benzyl)propanamide](/img/structure/B2886941.png)

![9-((4-(4-chlorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2886942.png)

![4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene](/img/structure/B2886943.png)

![2-[[1-(2-Methyl-5-phenylpyrazole-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2886945.png)

![N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B2886952.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone](/img/structure/B2886958.png)

![N-(2-cyanoethyl)-N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2886961.png)